1,1'-Dipentyl-3,3,3',3'-tetramethylindocarbocyanine iodide
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Overview
Description
1,1’-Dipentyl-3,3,3’,3’-tetramethylindocarbocyanine iodide is a fluorescent dye commonly used in various scientific research applications. It is known for its high fluorescence efficiency and is often utilized in biological and chemical studies to label and track molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dipentyl-3,3,3’,3’-tetramethylindocarbocyanine iodide typically involves the reaction of 1,1’-dipentyl-3,3,3’,3’-tetramethylindocarbocyanine chloride with an iodide source. The reaction is carried out under controlled conditions to ensure high purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the consistency and purity of the product. The compound is often produced in specialized facilities equipped with advanced technology to handle the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
1,1’-Dipentyl-3,3,3’,3’-tetramethylindocarbocyanine iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The iodide ion can be substituted with other anions, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halide salts can be used to substitute the iodide ion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different indocarbocyanine derivatives, while substitution reactions result in the formation of new halide compounds .
Scientific Research Applications
1,1’-Dipentyl-3,3,3’,3’-tetramethylindocarbocyanine iodide is widely used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescent probe to study molecular interactions and dynamics.
Biology: The compound is employed in cell labeling and tracking experiments, allowing researchers to visualize cellular processes.
Mechanism of Action
The mechanism of action of 1,1’-Dipentyl-3,3,3’,3’-tetramethylindocarbocyanine iodide involves its ability to fluoresce when exposed to specific wavelengths of light. The compound absorbs light energy and re-emits it at a different wavelength, producing a fluorescent signal. This property makes it an effective tool for visualizing and tracking molecules in various research applications .
Comparison with Similar Compounds
Similar Compounds
1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindocarbocyanine iodide: Another fluorescent dye with similar properties but different alkyl chain lengths.
1,1’-Diethyl-3,3,3’,3’-tetramethylindocarbocyanine iodide: A compound with shorter alkyl chains, affecting its solubility and fluorescence properties.
Uniqueness
1,1’-Dipentyl-3,3,3’,3’-tetramethylindocarbocyanine iodide is unique due to its specific alkyl chain length, which provides a balance between solubility and fluorescence efficiency. This makes it particularly suitable for certain applications where other similar compounds may not perform as well .
Properties
Molecular Formula |
C33H45IN2 |
---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
(2E)-2-[(E)-3-(3,3-dimethyl-1-pentylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-pentylindole;iodide |
InChI |
InChI=1S/C33H45N2.HI/c1-7-9-15-24-34-28-20-13-11-18-26(28)32(3,4)30(34)22-17-23-31-33(5,6)27-19-12-14-21-29(27)35(31)25-16-10-8-2;/h11-14,17-23H,7-10,15-16,24-25H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
LCAMKACNMQKEIG-UHFFFAOYSA-M |
Isomeric SMILES |
CCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCC)(C)C.[I-] |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCC)(C)C.[I-] |
Origin of Product |
United States |
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